molecular formula C9H13NO2 B172836 2,6-Diethoxypyridine CAS No. 13472-57-6

2,6-Diethoxypyridine

Cat. No.: B172836
CAS No.: 13472-57-6
M. Wt: 167.2 g/mol
InChI Key: RLVWFCXXXDOSJO-UHFFFAOYSA-N
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Description

2,6-Diethoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two ethoxy groups attached to the second and sixth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethoxypyridine can be synthesized through the ethoxylation of 2,6-dihydroxypyridine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydropyridine derivatives.

    Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Diethoxypyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

    2,6-Dimethoxypyridine: Similar structure but with methoxy groups instead of ethoxy groups.

    2,6-Dihydroxypyridine: Precursor to 2,6-Diethoxypyridine with hydroxyl groups instead of ethoxy groups.

    2,6-Dichloropyridine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to its methoxy or hydroxyl counterparts. The ethoxy groups can provide different steric and electronic effects, making this compound a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2,6-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVWFCXXXDOSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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